Methyl (2R)-2-Bromobutanoate: The Chiral Switch in Precision Synthesis
Methyl (2R)-2-Bromobutanoate: The Chiral Switch in Precision Synthesis
CAS: 114438-75-4 Formula: C₅H₉BrO₂ Molecular Weight: 181.03 g/mol [1][2]
Executive Summary
Methyl (2R)-2-bromobutanoate is a high-purity chiral building block that serves as a critical "stereochemical switch" in the synthesis of pharmaceutical intermediates and advanced materials. Unlike its racemic counterpart, this specific (R)-enantiomer allows researchers to access (S)-configured targets via nucleophilic substitution (SN2) with predictable Walden inversion. Additionally, it functions as a precision initiator in Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of polymers with defined tacticity and end-group functionality.
This guide details the mechanistic utility, synthesis pathways, and handling protocols for CAS 114438-75-4, designed for medicinal chemists and polymer scientists requiring absolute stereocontrol.
Chemical Profile & Stereochemistry
| Property | Specification |
| IUPAC Name | Methyl (2R)-2-bromobutanoate |
| Synonyms | Methyl (R)-2-bromobutyrate; (R)-2-Bromo-butanoic acid methyl ester |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | 70–75 °C at 15 mmHg (approx. 171 °C at 760 mmHg) |
| Density | ~1.57 g/mL at 25 °C |
| Optical Rotation | |
| Chiral Purity | Typically |
| Flash Point | 68 °C (Closed Cup) |
The Stereochemical Value Proposition
The core value of CAS 114438-75-4 lies in its ability to transfer chirality. Because it possesses a secondary alkyl bromide at a chiral center, it undergoes SN2 reactions with complete inversion of configuration .
-
Input: (2R)-Bromo ester
-
Output: (2S)-Substituted derivative
This makes it an ideal precursor for (S)-2-aminobutyric acid derivatives (e.g., Levetiracetam intermediates) and non-natural amino acids used in peptide therapeutics.
Synthesis & Production Pathways
To ensure high enantiomeric excess (ee), the synthesis typically avoids direct bromination of butyrates (which yields racemates). Two primary routes are employed:[5][3][6]
Route A: Diazotization of D-2-Aminobutyric Acid (Retention)
This is the gold-standard method for maintaining high optical purity. It utilizes the "Double Inversion" mechanism inherent to
-
Precursor: D-2-Aminobutyric acid (D-Isovaline analog).
-
Reagent: Sodium Nitrite (
) and Hydrobromic acid ( ). -
Mechanism:
-
The amine is diazotized to form a diazonium salt.
-
Intramolecular attack by the carboxylate oxygen forms an unstable
-lactone (Inversion #1). -
Bromide ion opens the lactone ring (Inversion #2).
-
Net Result: Retention of Configuration ((R)
(R)).
-
-
Esterification: Reaction with Methanol/Acid yields the final methyl ester.
Route B: Enzymatic Resolution
For industrial scale-up where D-amino acids are costly, racemic methyl 2-bromobutanoate is subjected to kinetic resolution using lipases (e.g., Candida antarctica Lipase B). The enzyme selectively hydrolyzes the (S)-ester, leaving the desired (R)-ester intact.
Figure 1: Synthesis pathways showing the stereochemical retention mechanism from amino acids and enzymatic resolution.
Applications in Drug Development & Materials
The "Chiral Switch" in Nucleophilic Substitution
Researchers utilize methyl (2R)-2-bromobutanoate to synthesize (S)-configured pharmacophores. The bromine atom is a good leaving group, and the adjacent carbonyl stabilizes the transition state, facilitating SN2 reactions.
Key Transformation: Synthesis of (S)-Azido Esters (Click Chemistry Precursors)
-
Reagent: Sodium Azide (
) in DMF. -
Outcome: The azide attacks from the backside, inverting the (R) center to (S).
-
Utility: The resulting (S)-2-azidobutanoate is a precursor to chiral triazoles or can be reduced to (S)-2-aminobutyric acid (a key moiety in antiepileptic drugs like Brivaracetam).
Figure 2: The Walden Inversion mechanism converting the (R)-bromide to an (S)-azide.
Atom Transfer Radical Polymerization (ATRP)
In polymer chemistry, this molecule acts as a standard initiator for the controlled polymerization of methacrylates and styrenes.
-
Role: The C-Br bond undergoes reversible homolytic cleavage catalyzed by a Cu(I)/Ligand complex.
-
Advantage: The secondary radical is stable enough to control propagation but reactive enough to initiate efficiently.
-
Target Materials: Block copolymers for drug delivery systems (e.g., PEG-b-PMMA) where the initiator fragment remains at the polymer terminus.
Experimental Protocol: Synthesis of (S)-2-Azidobutanoate
Objective: Convert methyl (2R)-2-bromobutanoate to methyl (2S)-2-azidobutanoate via SN2 inversion.
Materials:
-
Methyl (2R)-2-bromobutanoate (1.0 eq)
-
Sodium Azide (
) (1.5 eq) - WARNING: Toxic/Explosive potential -
DMF (Anhydrous)
-
Ethyl Acetate / Brine for workup
Procedure:
-
Preparation: In a flame-dried round-bottom flask under
, dissolve (1.5 eq) in anhydrous DMF (0.5 M concentration relative to substrate). -
Addition: Cool the solution to 0 °C. Add methyl (2R)-2-bromobutanoate (1.0 eq) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO4; azide is not UV active, but the ester is visible).
-
Workup:
-
Dilute with Ethyl Acetate (5x reaction volume).
-
Wash with water (3x) to remove DMF and excess azide.
-
Wash with saturated brine (1x).
-
Dry over
, filter, and concentrate carefully (azides are heat sensitive; do not overheat rotary evaporator bath >35 °C).
-
-
Validation:
-
IR Spectroscopy: Look for the strong characteristic azide stretch at ~2100 cm⁻¹.
-
Chiral HPLC: Verify enantiomeric inversion (expect >95% (S)-enantiomer).
-
Safety & Handling (Critical)
Hazard Class: Corrosive, Lachrymator.
-
Lachrymator: This compound is a potent tear gas agent. All handling must occur inside a functioning fume hood.
-
Skin Contact: Causes severe skin burns. Wear double nitrile gloves and a lab coat.
-
Inhalation: Destructive to mucous membranes. If inhaled, move to fresh air immediately.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis releases HBr).
References
-
Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950).
-Bromopropionic Acid and its Relation to that of -Alanine; with a Note on the Bimolecular Interaction of -Bromopropionic Acid and Silver Ion." Nature, 166, 179–180. Link -
Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921–2990. Link
-
Gao, Y., et al. (2004). "Method for preparing alkyl 2-bromoalkanoates." World Intellectual Property Organization, WO2004052818A1. Link
-
Sigma-Aldrich. "Methyl (R)-2-bromobutanoate Product Sheet." Link
-
PubChem. "Methyl (2R)-2-bromobutanoate - Compound Summary." National Library of Medicine.[2] Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. methyl (2R)-2-bromobutanoate | C5H9BrO2 | CID 7000150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Under certain conditions, when (R)-2-bromobutane is heated with w... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-ブロモ酪酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
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